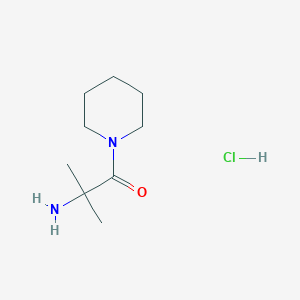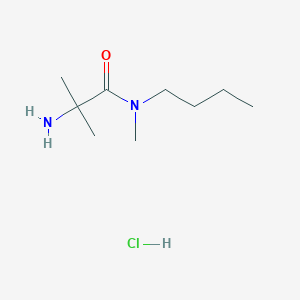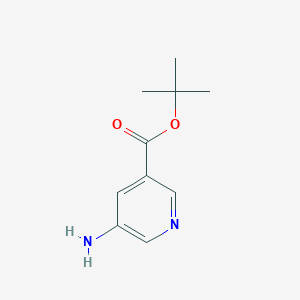
Tert-butyl 5-aminopyridine-3-carboxylate
Übersicht
Beschreibung
Tert-butyl 5-aminopyridine-3-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,11H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 107-108 degrees Celsius . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Photoluminescence Properties
Research on the synthesis and photoluminescence properties of rhenium(I) complexes based on 2,2':6',2''-terpyridine derivatives highlights the significance of incorporating tert-butyl groups into ligands to modify electronic properties and luminescence. The introduction of electron-donating moieties, such as the tert-butyl group, can decrease the triplet levels of ligands, leading to alterations in the energy gap between d and π* orbitals, potentially affecting the luminescence spectra (Wang et al., 2013).
Organic Synthesis
In organic synthesis, "Tert-butyl 5-aminopyridine-3-carboxylate" could be involved in palladium-catalyzed reactions. For instance, a related study demonstrates the use of tert-butylamine in a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols, yielding polysubstituted aminopyrroles. The process highlights the role of tert-butylamine in trapping the nitrilium intermediate, which could infer the reactivity of tert-butyl substituted compounds in complex organic transformations (Qiu, Wang, & Zhu, 2017).
Chiral Auxiliary Applications
Tert-butyl-based compounds serve as chiral auxiliaries in asymmetric synthesis. A study on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate showcases its use in dipeptide synthesis, indicating that tert-butyl substituted compounds could be crucial in enantiomerically pure compound synthesis. Such chiral auxiliaries are instrumental in achieving high selectivities in the synthesis of complex organic molecules (Studer, Hintermann, & Seebach, 1995).
Analytical Chemistry
In analytical chemistry, tert-butyl groups are often used in the derivatization of compounds for enhanced detection and quantification. A study on the simultaneous determination of catecholamine metabolites by gas chromatography of their tert-butyldimethylsilyl derivatives demonstrates the utility of tert-butyl groups in improving the analytical characteristics of biologically relevant molecules (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Eigenschaften
IUPAC Name |
tert-butyl 5-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJYTAJOHCRZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




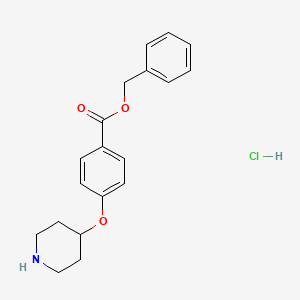
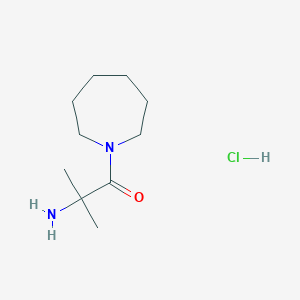
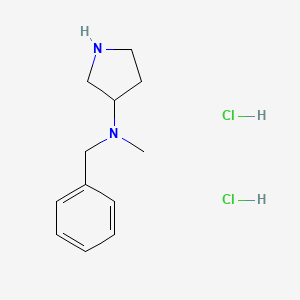
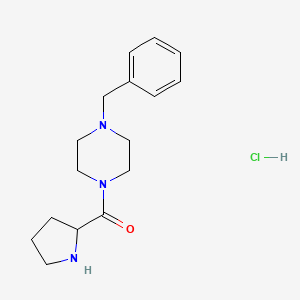
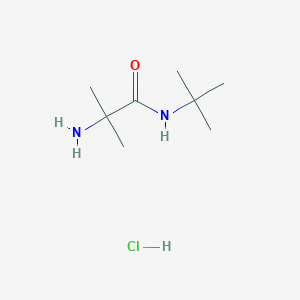
![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)
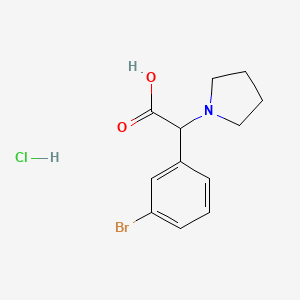

![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528885.png)
